Kuraridin

Catalog No.
S634515
CAS No.
34981-25-4
M.F
C26H30O6
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kuraridin

CAS Number

34981-25-4

Product Name

Kuraridin

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1

InChI Key

PIAPWPAWQGDOMN-SXAWMYDMSA-N

SMILES

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C

Synonyms

kuraridin

Canonical SMILES

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C

Kuraridine is a naturally occurring alkaloid found in various plants, including Stephania rotundifolia and Stephania tetrandra []. It has gained significant interest in the scientific community due to its diverse range of potential applications, particularly in the field of medicine [, ].

Neuroprotective Properties

One of the most promising aspects of Kuraridine research lies in its potential neuroprotective properties. Studies have shown that Kuraridine may help protect nerve cells from damage caused by various factors, including stroke, ischemia, and neurodegenerative diseases like Alzheimer's and Parkinson's [, , ]. This neuroprotective effect is attributed to Kuraridine's ability to:

  • Scavenge free radicals: Kuraridine exhibits free radical scavenging activity, which helps combat oxidative stress, a major contributor to neuronal damage [, ].
  • Modulate neurotransmitters: Kuraridine may influence the levels and activity of certain neurotransmitters, such as glutamate, which play a crucial role in neuronal function and survival [, ].
  • Promote neurogenesis: Studies suggest that Kuraridine may stimulate the growth and development of new neurons, potentially aiding in neuronal repair and regeneration [].

Kuraridin is a naturally occurring prenylated flavonoid primarily isolated from the plant Sophora flavescens, which is widely recognized in traditional Chinese medicine. Its chemical formula is C26H30O6C_{26}H_{30}O_{6}, and it has gained attention for its diverse pharmacological properties, particularly its anti-melanogenic and antimicrobial activities. Kuraridin exhibits a unique structure characterized by a prenyl group, which contributes to its biological activity and interaction with various biological targets.

, particularly those involving enzyme interactions. Notably, it acts as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. The inhibition mechanism involves non-competitive binding to the allosteric site of tyrosinase, leading to reduced enzyme activity while preserving substrate affinity. Kuraridin has demonstrated remarkable efficacy, with an inhibitory concentration (IC50) of 0.16 μM against tyrosinase, significantly surpassing that of other known inhibitors like kojic acid .

The biological activity of kuraridin encompasses various therapeutic effects:

  • Anti-Melanogenic Activity: Kuraridin has shown strong inhibitory effects on melanin production, making it a potential candidate for skin whitening applications. Its potency is attributed to its ability to inhibit tyrosinase activity effectively .
  • Antimicrobial Properties: Research indicates that kuraridin enhances the efficacy of antibiotics, such as fusidic acid, against resistant strains of Staphylococcus aureus. It inhibits viral replication and adsorption, showcasing potential antiviral properties .
  • Cytotoxic Effects: Some studies suggest that kuraridin exhibits cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent .

Kuraridin can be extracted from Sophora flavescens using various methods, including:

  • Solvent Extraction: Utilizing solvents like ethyl acetate or acetonitrile to isolate kuraridin from plant material.
  • Liquid-Liquid Extraction: A method that separates kuraridin from biological samples (e.g., rat plasma) using a combination of solvents .
  • Chemical Synthesis: While natural extraction is common, synthetic approaches may be developed to produce kuraridin in a laboratory setting for research purposes.

Kuraridin's applications span several fields:

  • Cosmetic Industry: Due to its anti-melanogenic properties, kuraridin is being explored as an ingredient in skin-whitening products.
  • Pharmaceuticals: Its antimicrobial and antiviral activities make it a candidate for developing new therapeutic agents against infections and possibly cancer.
  • Food Industry: The compound's antioxidant properties could be beneficial in food preservation and enhancement.

Kuraridin interacts with various biological targets, primarily through enzyme inhibition. Studies have shown that it enhances the effectiveness of existing antibiotics by inhibiting bacterial growth and overcoming resistance mechanisms. Additionally, its interaction with tyrosinase is critical for its anti-melanogenic effects . The pharmacokinetic profiles suggest good bioavailability, making it suitable for therapeutic applications.

Kuraridin shares structural and functional similarities with several other prenylated flavonoids. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
Kushenol ASophora flavescensModerate anti-tyrosinase activityLess potent than kuraridin
KurarinolSophora flavescensAnti-inflammatory propertiesLower binding affinity compared to kuraridin
Kojic AcidFungal sourcesStrong anti-melanogenic activityCommonly used but less effective than kuraridin
Prenylated FlavonoidsVarious plantsAntimicrobial and anti-inflammatoryGeneral class; specific activities vary

Kuraridin stands out due to its superior potency against tyrosinase and its multifaceted biological activities compared to these similar compounds. Its unique structure allows for enhanced interactions with biological targets, making it a valuable compound in both research and application contexts.

Kuraridin represents a significant prenylated chalcone compound found primarily within the Fabaceae family, with Sophora flavescens serving as the most prominent natural source [1] . This compound exhibits a molecular formula of C26H30O6 with a molecular weight of 438.5 grams per mole, characterized by its distinctive chalcone backbone with prenyl modifications [1] [3]. The phytochemical distribution of kuraridin within Sophora flavescens demonstrates tissue-specific accumulation patterns that reflect the plant's biosynthetic specialization.

Within Sophora flavescens, kuraridin concentrates predominantly in the root tissues, where it functions as part of the plant's secondary metabolite defense system [4] [5]. Transcriptomic analysis of nine different tissues from Sophora flavescens revealed that the root system exhibits the highest expression levels of genes associated with kuraridin biosynthesis [4]. The root phloem and xylem tissues show differential accumulation patterns, with specific regions displaying enhanced kuraridin content compared to aerial plant parts [5].

The distribution of kuraridin in Sophora flavescens follows a distinct pattern across different plant organs. Research indicates that root tissues contain substantially higher concentrations of kuraridin compared to leaves, stems, and flowers [4]. The metabolite profiling studies have demonstrated that kuraridin accumulation in roots can be three to six-fold higher than in aerial tissues [4]. This preferential accumulation in root systems reflects the compound's role in plant defense mechanisms and its integration into the overall secondary metabolite profile of the species.

Albizia julibrissin represents another significant source of kuraridin within the Fabaceae family, though with distinct phytochemical characteristics compared to Sophora flavescens [1] [6]. Studies on the stem bark of Albizia julibrissin have confirmed the presence of kuraridin alongside other prenylated flavonoids, including kurarinone, kurarinol, and kuraridinol [6]. The compound's distribution in Albizia julibrissin appears to be concentrated primarily in the bark tissues, where it occurs in association with other bioactive compounds such as triterpenoid saponins and flavonoid glycosides [7] [8].

The phytochemical analysis of Albizia julibrissin reveals that kuraridin represents one of five prenylated flavonoids isolated from the ethyl acetate fraction of methanol extracts [6]. These compounds demonstrate structural relationships that suggest coordinated biosynthetic pathways within the plant tissues [6]. The presence of kuraridin in Albizia julibrissin stem bark indicates that this species employs similar prenylation mechanisms to those observed in Sophora flavescens, though with potentially different regulatory patterns [7].

Comparative phytochemical studies between Sophora flavescens and Albizia julibrissin reveal both similarities and differences in kuraridin distribution patterns. While both species contain kuraridin as a significant component of their prenylated flavonoid profiles, the specific tissue localization and concentration levels vary between the two plants [4] [6]. The root-focused accumulation in Sophora flavescens contrasts with the bark-concentrated distribution observed in Albizia julibrissin, suggesting species-specific adaptations in secondary metabolite allocation strategies [5] [7].

Plant SpeciesPrimary Tissue LocationAssociated CompoundsExtraction Method
Sophora flavescensRoot phloem and xylemKurarinone, kushenol compounds50% ethanol extraction
Albizia julibrissinStem barkKurarinone, kurarinol, kuraridinolMethanol-ethyl acetate fractionation

Biosynthetic pathways in leguminous plants

The biosynthesis of kuraridin in leguminous plants follows the established phenylpropanoid pathway, which serves as the foundation for all flavonoid production [9] [10]. This complex metabolic network begins with the conversion of phenylalanine through a series of enzymatic reactions that ultimately lead to the formation of prenylated chalcones such as kuraridin [9]. The pathway represents a sophisticated biochemical system that has evolved specifically within the Fabaceae family to produce these bioactive compounds.

The initial phase of kuraridin biosynthesis involves the phenylpropanoid pathway, where phenylalanine undergoes sequential transformation through the action of phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumaroyl-CoA ligase to produce para-coumaroyl-CoA [9] [10]. This precursor molecule serves as the starting point for flavonoid biosynthesis and represents a critical branch point in secondary metabolite production within leguminous plants [9]. The efficiency of this initial conversion directly influences the downstream production of kuraridin and related prenylated flavonoids.

The second phase involves the formation of the chalcone backbone through the action of chalcone synthase, which catalyzes the condensation of para-coumaroyl-CoA with three molecules of malonyl-CoA [9] [10]. This reaction produces naringenin chalcone, which serves as the fundamental scaffold for all subsequent flavonoid modifications [9]. In the case of kuraridin biosynthesis, this chalcone intermediate undergoes specific modifications that distinguish it from other flavonoid pathways within the same plant system [10].

The critical third phase involves prenylation, which represents the defining characteristic of kuraridin biosynthesis [10] [11]. Prenyltransferases catalyze the attachment of prenyl groups to the chalcone backbone, utilizing dimethylallyl pyrophosphate as the prenyl donor [10]. These enzymes exhibit strict substrate specificity and require magnesium ions for optimal catalytic activity [10]. The prenylation reaction represents a Friedel-Crafts alkylation mechanism that introduces lipophilic side chains onto the flavonoid structure, significantly altering its biological properties [11].

Research has identified specific prenyltransferases involved in kuraridin biosynthesis, though the complete enzymatic pathway remains under investigation [10] [11]. The regiospecificity of these enzymes determines the precise location of prenyl group attachment, which directly influences the final structure and bioactivity of kuraridin [11]. Studies using fungal prenyltransferases have demonstrated the importance of specific amino acid residues in substrate recognition and catalytic efficiency [11].

The biosynthetic pathway of kuraridin also involves additional modification reactions that contribute to the compound's final structure [12] [13]. These modifications may include hydroxylation, methylation, and other structural alterations that fine-tune the compound's properties [13]. The temporal regulation of these biosynthetic steps ensures coordinated production of kuraridin in response to developmental and environmental signals [4].

Gene expression analysis in Sophora flavescens has revealed tissue-specific patterns of enzyme expression that correlate with kuraridin accumulation [4] [5]. The differential expression of biosynthetic genes between root and aerial tissues explains the observed distribution patterns of kuraridin within the plant [4]. These studies have identified key regulatory genes that control the flux through the kuraridin biosynthetic pathway [5].

The integration of kuraridin biosynthesis with other metabolic pathways in leguminous plants demonstrates the sophisticated nature of secondary metabolite production [9] [14]. The pathway shares common precursors with other flavonoid biosynthetic routes, requiring careful metabolic regulation to ensure appropriate allocation of resources [9]. This integration allows plants to produce diverse arrays of bioactive compounds while maintaining metabolic efficiency [14].

Comparative analysis of prenylated flavonoid profiles in related species

The prenylated flavonoid profiles across related species within the Fabaceae family reveal significant diversity in both compound structure and distribution patterns [15] [16]. Kuraridin serves as a representative prenylated chalcone that demonstrates the evolutionary adaptation of flavonoid biosynthesis within leguminous plants [15]. Comparative analysis of these profiles provides insight into the biochemical specialization that has occurred within different genera and species of this plant family [16].

Sophora species exhibit particularly rich prenylated flavonoid profiles, with kuraridin representing one of several structurally related compounds [17] [15]. Within Sophora flavescens, kuraridin occurs alongside kurarinone, kushenol A, sophoraflavanone G, and other prenylated derivatives that share common biosynthetic origins [17] [18]. These compounds differ primarily in their degree of prenylation, hydroxylation patterns, and ring structure modifications, reflecting the diversity of enzymatic activities present within the plant [15] [18].

The comparative analysis between kuraridin and its structural analogs reveals important structure-activity relationships [3] [17]. Kuraridin, as a prenylated chalcone, demonstrates superior tyrosinase inhibitory activity compared to related flavanone compounds such as kushenol A and kurarinol [3]. This enhanced activity correlates with the open ring structure of the chalcone backbone and the specific positioning of hydroxyl groups and prenyl side chains [3]. The comparison indicates that structural modifications significantly influence biological activity profiles.

Kurarinone represents a closely related compound that shares the lavandulyl prenyl group characteristic of kuraridin but differs in its flavanone backbone structure [17] [18]. Despite this structural similarity, kurarinone exhibits different antimicrobial activity profiles compared to kuraridin, with both compounds showing effectiveness against methicillin-resistant Staphylococcus aureus but with varying potency levels [17]. This comparison highlights the importance of the chalcone versus flavanone distinction in determining biological activity.

The prenylated flavonoid profile of Albizia julibrissin demonstrates both similarities and differences compared to Sophora species [6]. While kuraridin occurs in both genera, the overall flavonoid profile of Albizia julibrissin includes additional compounds such as geraldone, isookanin, and daidzein that are less prominent in Sophora flavescens [6]. This diversity reflects the evolutionary divergence between these genera while maintaining common biosynthetic capabilities for kuraridin production [6].

Analysis of prenylated flavonoids across the broader Fabaceae family reveals that kuraridin represents part of a larger group of over 1000 known prenylated flavonoids [10]. The distribution of these compounds across different subfamilies and genera demonstrates the evolutionary success of prenylation as a modification strategy [10] [16]. The Fabaceae family, along with Moraceae and Euphorbiaceae, represents one of the three leading families in terms of prenylated flavonoid diversity [10].

The structural diversity of prenylated flavonoids related to kuraridin includes variations in prenyl group type, attachment position, and degree of cyclization [10] [16]. These modifications generate compounds with different lipophilicity profiles, membrane affinity characteristics, and biological activities [10]. The comparative analysis reveals that prenylation consistently enhances bioactivity compared to non-prenylated analogs, supporting the evolutionary advantage of this modification [11].

CompoundSource SpeciesStructural ClassPrenyl GroupPrimary Activity
KuraridinSophora flavescens, Albizia julibrissinPrenylated chalconeLavandulylTyrosinase inhibition
KurarinoneSophora flavescensPrenylated flavanoneLavandulylAntimicrobial
Kushenol ASophora flavescensPrenylated flavanoneLavandulylEstrogenic activity
Sophoraflavanone GSophora flavescensPrenylated flavanoneLavandulylAntimicrobial

Regional variations in prenylated flavonoid profiles within the same species suggest environmental influences on biosynthetic pathway regulation [19] [5]. Studies of Sophora flavescens from different geographical locations have revealed variations in kuraridin content and related compound ratios [5]. These variations indicate that environmental factors significantly influence the expression of biosynthetic genes and the allocation of metabolic resources toward specific compounds [19].

The evolutionary relationships between prenylated flavonoid-producing species can be traced through their compound profiles [10] [16]. The presence of kuraridin in both Sophora and Albizia genera suggests either common ancestral biosynthetic capabilities or convergent evolution of prenylation mechanisms [16]. Phylogenetic analysis of prenyltransferase genes could provide further insight into these evolutionary relationships [10].

Seasonal and environmental influences on kuraridin accumulation

The accumulation of kuraridin in plant tissues demonstrates significant seasonal variation patterns that reflect the complex interplay between environmental conditions and metabolic regulation [19] [20]. Research on secondary metabolite production in leguminous plants indicates that kuraridin biosynthesis responds dynamically to seasonal changes in temperature, photoperiod, and precipitation patterns [19]. These environmental influences directly affect the expression of biosynthetic genes and the allocation of metabolic resources toward kuraridin production [21].

Seasonal studies of Sophora flavescens reveal that kuraridin accumulation peaks during specific periods of the annual growth cycle [20] [4]. The highest concentrations of kuraridin typically occur during the autumn months, coinciding with the plant's preparation for winter dormancy [20]. This pattern reflects the plant's strategy of concentrating defensive compounds in root tissues before the onset of adverse winter conditions [20]. The seasonal timing of peak accumulation has important implications for harvesting strategies aimed at maximizing kuraridin yield.

Temperature represents a critical environmental factor influencing kuraridin biosynthesis and accumulation [19] [22]. Studies on related secondary metabolites in medicinal plants demonstrate that moderate temperature stress can enhance the production of prenylated flavonoids [21]. The optimal temperature range for kuraridin accumulation appears to coincide with the plant's natural growing conditions, with extreme temperatures potentially disrupting normal biosynthetic processes [22]. Temperature fluctuations during critical developmental stages can significantly alter the final kuraridin content in harvested plant material.

Photoperiod length and light intensity also play important roles in regulating kuraridin biosynthesis [19] [22]. The phenylpropanoid pathway, which serves as the foundation for kuraridin production, responds sensitively to light conditions through the regulation of key enzymatic steps [9]. Shorter day lengths characteristic of autumn months may trigger enhanced kuraridin production as part of the plant's adaptive response to changing environmental conditions [22]. The quality of light, including ultraviolet radiation exposure, can further influence the accumulation patterns of kuraridin and related compounds [22].

Water availability and soil moisture conditions significantly impact kuraridin accumulation in plant tissues [19] [20]. Drought stress conditions can enhance the production of secondary metabolites as part of the plant's defense response, potentially leading to increased kuraridin concentrations [19]. However, severe water stress may also limit overall plant growth and reduce the absolute quantity of kuraridin produced [20]. The relationship between water availability and kuraridin accumulation follows a complex dose-response pattern that varies with the severity and duration of stress conditions.

Soil nutrient availability, particularly nitrogen and phosphorus levels, influences the plant's ability to allocate resources toward secondary metabolite production [19] [5]. High nitrogen availability may favor primary growth over secondary metabolite biosynthesis, potentially reducing kuraridin accumulation [19]. Conversely, moderate nutrient stress can shift metabolic allocation toward defensive compound production, enhancing kuraridin concentrations in plant tissues [5]. The balance between nutrient availability and stress conditions determines the optimal environment for kuraridin accumulation.

Environmental factors also influence the tissue-specific distribution of kuraridin within the plant [5]. Under stress conditions, plants may preferentially allocate kuraridin to root tissues as a protective mechanism [5]. This redistribution pattern affects the overall harvestable yield and the concentration profiles observed in different plant parts [4]. Understanding these distribution changes is crucial for optimizing extraction and purification strategies.

The interaction between multiple environmental factors creates complex response patterns that cannot be predicted from single-factor studies [19] [22]. Seasonal variations in kuraridin accumulation result from the combined effects of temperature, photoperiod, moisture, and nutrient availability [19]. These interactions may produce synergistic or antagonistic effects that significantly alter the final kuraridin content in plant tissues [22].

Environmental FactorEffect on KuraridinOptimal ConditionsSeasonal Timing
TemperatureEnhanced at moderate stress levels15-25°C rangeAutumn cooling
PhotoperiodIncreased under shorter days8-12 hour day lengthLate autumn
Water availabilityPeak at moderate stress60-80% field capacityVariable
Nutrient statusEnhanced under moderate limitationLow to moderate nitrogenGrowing season

Climate change considerations are becoming increasingly important for understanding future kuraridin accumulation patterns [22]. Shifts in temperature patterns, precipitation regimes, and extreme weather events may significantly alter the optimal growing conditions for kuraridin-producing plants [19]. These changes could affect both the geographical distribution of suitable growing areas and the seasonal timing of peak kuraridin accumulation [22].

XLogP3

6.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

438.20423867 g/mol

Monoisotopic Mass

438.20423867 g/mol

Heavy Atom Count

32

UNII

Z399B8AG6Z

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15

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